molecular formula C15H9Br3N2O B11990733 6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone CAS No. 302913-27-5

6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone

Cat. No.: B11990733
CAS No.: 302913-27-5
M. Wt: 473.0 g/mol
InChI Key: KDNVRKDCVHYWKL-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone typically involves the following steps:

    Bromination: The starting material, quinazolinone, is brominated at the 6 and 8 positions using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Benzylation: The brominated quinazolinone is then reacted with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the 4-bromobenzyl group at the 3-position.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinazolinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dibromo-4(3H)-quinazolinone: Lacks the 4-bromobenzyl group.

    3-(4-Bromobenzyl)-4(3H)-quinazolinone: Lacks the bromine atoms at the 6 and 8 positions.

    4(3H)-Quinazolinone: The parent compound without any bromine or benzyl substitutions.

Uniqueness

6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is unique due to the presence of both bromine atoms and the 4-bromobenzyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

302913-27-5

Molecular Formula

C15H9Br3N2O

Molecular Weight

473.0 g/mol

IUPAC Name

6,8-dibromo-3-[(4-bromophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H9Br3N2O/c16-10-3-1-9(2-4-10)7-20-8-19-14-12(15(20)21)5-11(17)6-13(14)18/h1-6,8H,7H2

InChI Key

KDNVRKDCVHYWKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3Br)Br)Br

Origin of Product

United States

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